N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H14N6OS and its molecular weight is 338.39. The purity is usually 95%.
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Scientific Research Applications
Contribution to Anticancer Agents
Knoevenagel condensation, a reaction mechanism, has been instrumental in creating a plethora of chemical compounds, including those with structures similar to the specified compound. These compounds have shown significant anticancer activities across a range of targets like DNA, microtubules, and various kinases. The study by Tokala, Bora, and Shankaraiah (2022) emphasizes the role of such reactions in developing biologically active molecules with potential anticancer properties Tokala, Bora, & Shankaraiah, 2022.
Indazole Derivatives and Therapeutic Applications
Indazole derivatives, sharing a core structural similarity with the compound , have a wide range of biological activities, including anticancer and anti-inflammatory effects. The review by Denya, Malan, and Joubert (2018) highlights the importance of indazole scaffold in developing novel therapeutic agents Denya, Malan, & Joubert, 2018.
Novel Rearrangements in Heteroaromatic Synthesis
The synthesis of polyfunctional heteroaromatics involves discovering new rearrangements and correcting structural assignments. Moustafa et al. (2017) discuss these developments, contributing to the understanding and creation of complex molecules, potentially including the mentioned compound Moustafa et al., 2017.
Pharmacological Activities of Benzothiazole Derivatives
Benzothiazole derivatives, closely related to the compound , exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Sumit, Kumar, and Mishra (2020) compile the significant therapeutic potentials of these derivatives, shedding light on the versatile applications of benzothiazole in medicinal chemistry Sumit, Kumar, & Mishra, 2020.
Importance in Medicinal Chemistry
The structural activity relationship and the medicinal chemistry relevance of benzothiazole derivatives are well-documented, with various pharmacological activities that make them important scaffolds in drug development. Bhat and Belagali (2020) discuss these aspects, highlighting the compound's significance and potential applications Bhat & Belagali, 2020.
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts by suppressing the COX enzymes . This suppression leads to a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin . The compound’s interaction with its targets results in changes in the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . These molecules are lipid compounds that play a significant role in the inflammatory response .
Result of Action
The suppression of COX enzymes leads to a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin . This results in a reduction in the inflammatory response . The compound has shown promising anti-inflammatory activity in vitro .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS/c1-10-9-14(19-15(23)12-7-8-17-21(12)2)22(20-10)16-18-11-5-3-4-6-13(11)24-16/h3-9H,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWXCDWHQANLOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=NN2C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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